神経メジンS(ラット)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

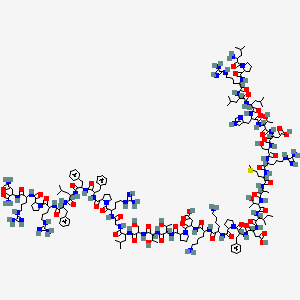

ニューロメジンSは、ラットの脳から単離された36個のアミノ酸からなる新規神経ペプチドです。 これは、それぞれタイプ1およびタイプ2のニューロメジンU受容体として同定されている孤児型Gタンパク質共役受容体FM-3 / GPR66およびFM-4 / TGR-1のエンドジェナスリガンドとして機能します 。 ニューロメジンSは、視交叉上核に特異的に発現し、ニューロメジンUと構造的に関連しており、C末端コア構造を共有しています .

科学的研究の応用

Neuromedin S has several scientific research applications:

Chemistry: Neuromedin S is used in studies investigating peptide synthesis and modification techniques.

作用機序

ニューロメジンSは、Gタンパク質共役受容体FM-3 / GPR66およびFM-4 / TGR-1に結合することにより、その効果を発揮します。この結合は細胞内シグナル伝達経路を活性化し、さまざまな生理学的反応につながります。 たとえば、ニューロメジンSは、視交叉上核の時計遺伝子の発現に影響を与えることにより、概日リズムを調節します 。 また、弓状核のプロオピオメラノコルチンmRNAの発現と室傍核のコルチコトロピン放出ホルモンmRNAの発現を増加させることにより、食欲を抑制します .

6. 類似の化合物との比較

ニューロメジンSは、ニューロメジンUと構造的に関連しており、C末端コア構造を共有しています。 ニューロメジンSは視交叉上核に特異的に発現していますが、ニューロメジンUは中枢神経系と末梢組織に広く分布しています 。 他の同様の化合物には、ニューロメジンU前駆体関連ペプチドとニューロメジンS前駆体関連ペプチドがあり、これらは同じ受容体を介して作用せずに生物学的効果も発揮します .

ニューロメジンSのユニークな発現パターンと特定の受容体相互作用は、他の関連するペプチドとは異なり、概日リズムと食欲調節の研究に役立つツールとなっています .

生化学分析

Biochemical Properties

Neuromedin S interacts with several biomolecules, including enzymes and proteins. It is an endogenous ligand for two orphan G protein-coupled receptors, FM-3/GPR66 and FM-4/TGR-1, identified as type-1 and type-2 neuromedin U (NMU) receptors . It is thought to regulate the release of several other peptide hormones including vasopressin, luteinizing hormone, and oxytocin .

Cellular Effects

Neuromedin S has significant effects on various types of cells and cellular processes. It influences cell function by regulating the release of several peptide hormones . It also plays a role in the regulation of circadian rhythm and appetite suppression .

Molecular Mechanism

Neuromedin S exerts its effects at the molecular level through binding interactions with its receptors, FM-3/GPR66 and FM-4/TGR-1 . This binding activates the receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, Neuromedin S has been shown to induce non-photic type of phase shifts in the circadian rhythm of locomotor activity . It is also suggested that Neuromedin S, along with VIP, may have a role in the maintenance of circadian rhythmicity .

Dosage Effects in Animal Models

In animal models, the effects of Neuromedin S vary with different dosages. For instance, intracerebroventricular injection of Neuromedin S decreased 12-h food intake during the dark period in rats . This anorexigenic effect was more potent and persistent than that observed with the same dose of Neuromedin U .

Metabolic Pathways

Neuromedin S is involved in several metabolic pathways. It is thought to play a role in the regulation of energy homeostasis . It also influences the secretion of several peptide hormones, which are involved in various metabolic processes .

Transport and Distribution

Neuromedin S is transported and distributed within cells and tissues. It is predominantly found in the central nervous system, specifically in the suprachiasmatic nucleus of the hypothalamus .

Subcellular Localization

The subcellular localization of Neuromedin S is primarily in the suprachiasmatic nucleus of the hypothalamus . This specific localization is thought to play a crucial role in its activity and function, particularly in the regulation of circadian rhythms .

準備方法

ニューロメジンSは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成を使用して合成されます。この技術は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に付加することを含みます。 反応条件には、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するカップリング試薬の使用が含まれます

化学反応の分析

ニューロメジンSは、以下を含むさまざまな化学反応を受けます。

酸化: ニューロメジンSは、特にメチオニン残基で酸化される可能性があり、その生物活性に影響を与える可能性があります。

還元: 還元反応は、酸化を逆転させてペプチドの活性を回復させるために使用できます。

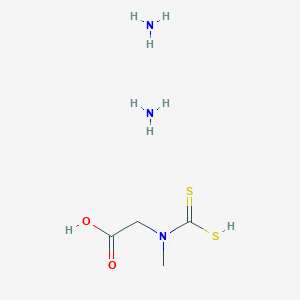

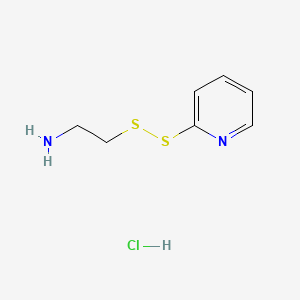

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤とジチオスレイトールなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、生物活性が変化したニューロメジンSの改変バージョンです .

4. 科学研究の応用

ニューロメジンSには、いくつかの科学研究の応用があります。

化学: ニューロメジンSは、ペプチド合成および改変技術を調べる研究で使用されています。

生物学: これは、概日リズム、食欲抑制、バソプレシン、黄体形成ホルモン、オキシトシンなどの他のペプチドホルモンの放出を調節する役割を果たします.

医学: ニューロメジンSは、代謝性疾患、概日リズムの乱れ、ストレス関連の状態の治療における潜在的な治療応用について研究されています.

類似化合物との比較

Neuromedin S is structurally related to neuromedin U, sharing a C-terminal core structure. neuromedin S is specifically expressed in the suprachiasmatic nucleus, whereas neuromedin U has a broader distribution in the central nervous system and peripheral tissues . Other similar compounds include neuromedin U precursor-related peptide and neuromedin S precursor-related peptide, which also exert biological effects without acting via the same receptors .

Neuromedin S’s unique expression pattern and specific receptor interactions distinguish it from other related peptides, making it a valuable tool for studying circadian rhythms and appetite regulation .

特性

IUPAC Name |

4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKHLKOZPRFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C193H307N57O49S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4242 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)